3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex organic molecules containing multiple functional groups. The compound's IUPAC name precisely describes its structural composition, with the propargyl alcohol backbone indicated by "prop-2-yn-1-ol" and the substituted aromatic system designated as "3,5-bis(trifluoromethyl)phenyl". This nomenclature system ensures unambiguous identification of the compound's connectivity and stereochemical relationships.
The compound is registered under Chemical Abstracts Service number 81613-61-8, providing a unique numerical identifier for database searches and regulatory documentation. The molecular formula C₁₁H₆F₆O reflects the presence of eleven carbon atoms, six hydrogen atoms, six fluorine atoms, and one oxygen atom, yielding a molecular weight of 268.16 grams per mole. Alternative systematic names include "2-Propyn-1-ol, 3-[3,5-bis(trifluoromethyl)phenyl]-" and "3-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-2-PROPYN-1-OL".
The International Chemical Identifier string provides detailed connectivity information: InChI=1S/C11H6F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h4-6,18H,3H2. This standardized representation enables computational analysis and structural database searches across multiple chemical information systems. The compound's unique structural features position it within the broader category of fluorinated propargyl alcohols, representing an important class of synthetic intermediates with specialized applications in organic synthesis.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound combines several distinct structural elements that determine its overall three-dimensional architecture and conformational preferences. The propargyl alcohol moiety contributes a linear alkyne functional group characterized by sp-hybridized carbon atoms with bond angles approaching 180 degrees, creating a rigid structural framework that constrains rotational freedom around the carbon-carbon triple bond. This linear geometry contrasts sharply with the planar aromatic ring system, establishing specific geometric relationships between functional groups.
The aromatic ring maintains planar geometry with characteristic benzene bond angles of approximately 120 degrees, while the two trifluoromethyl substituents introduce additional conformational considerations through their tetrahedral carbon centers. Physical property measurements reveal distinct thermal characteristics, including a melting point range of 58-60°C and a boiling point of 84°C at reduced pressure conditions. These values reflect intermolecular interactions arising from hydrogen bonding capabilities of the terminal hydroxyl group and van der Waals forces between fluorinated substituents.
The compound exhibits significant dipole moment contributions from both the hydroxyl group and the highly electronegative trifluoromethyl substituents, influencing its solubility characteristics and intermolecular association patterns. Density measurements indicate values around 1.45 grams per cubic centimeter, reflecting the substantial contribution of fluorine atoms to the overall molecular mass. The spatial arrangement of functional groups creates opportunities for intramolecular interactions that may stabilize specific conformational states and influence reactivity patterns in chemical transformations.
Conformational analysis reveals restricted rotation around the bond connecting the aromatic ring to the propargyl chain, with energy barriers influenced by steric interactions between the bulky trifluoromethyl groups and the linear alkyne system. These geometric constraints significantly impact the compound's chemical behavior and determine its suitability for specific synthetic applications requiring precise spatial arrangements of functional groups.
Electronic Effects of Trifluoromethyl Substituents on Aromatic Systems
The trifluoromethyl substituents in this compound exert profound electronic effects on the aromatic ring system through both inductive and resonance mechanisms. These highly electronegative groups function as powerful electron-withdrawing substituents, dramatically altering the electron density distribution within the benzene ring and influencing the reactivity of attached functional groups. The presence of two trifluoromethyl groups in meta positions creates additive electronic effects that significantly enhance the overall electron-deficient character of the aromatic system.
Quantitative analysis of substituent effects reveals that trifluoromethyl groups possess Hammett sigma constants of 0.53 in para positions and 0.46 in meta positions, indicating substantial electron-withdrawing power compared to other common substituents. The meta positioning of both trifluoromethyl groups in this compound results in significant deactivation of the aromatic ring toward electrophilic aromatic substitution reactions, with rate decreases of several orders of magnitude compared to unsubstituted benzene. Experimental data demonstrates that trifluoromethylbenzene undergoes nitration approximately 40,000 times slower than benzene under identical reaction conditions.
The electronic influence extends to the propargyl alcohol functionality, where the predicted pKa value of 12.75 reflects the combined electron-withdrawing effects of the substituted aromatic ring. This represents a significant increase in acidity compared to simple propargyl alcohol, which exhibits a pKa of 13.6. The enhanced acidity results from stabilization of the conjugate base through delocalization of negative charge toward the electron-deficient aromatic system, demonstrating the long-range electronic communication between functional groups in this molecule.
Comparison with other fluorinated systems reveals that individual fluorine atoms directly attached to aromatic rings exhibit different electronic effects than trifluoromethyl substituents. While single fluorine substituents show weaker electron-withdrawing character with sigma constants around 0.06 in para positions, the concentrated electronegative character of trifluoromethyl groups creates more pronounced effects on molecular reactivity and stability. These electronic modifications significantly influence the compound's behavior in synthetic transformations and determine its utility as a specialized building block in organic synthesis.
Comparative Structural Analysis with Related Propargyl Alcohol Derivatives
Structural comparison of this compound with related propargyl alcohol derivatives reveals important structure-activity relationships and provides insights into the unique properties conferred by specific substitution patterns. Simple propargyl alcohol (2-propyn-1-ol) serves as the fundamental structural template, featuring the characteristic terminal alkyne and primary alcohol functional groups that define this chemical class. The molecular formula C₃H₄O and molecular weight of 56.0633 for the parent compound contrasts dramatically with the fluorinated derivative's enhanced molecular complexity.
Positional isomer analysis demonstrates significant structural differences between the 3,5-bis(trifluoromethyl) substitution pattern and alternative arrangements such as 2,4-bis(trifluoromethyl)phenyl derivatives. The 2,4-isomer (CAS: not specified) shares the same molecular formula C₁₁H₆F₆O but exhibits different physical properties and reactivity patterns due to altered electronic environments around the aromatic ring. These positional variations illustrate the importance of precise substituent placement in determining molecular behavior and synthetic utility.
Recent synthetic developments have expanded access to trifluoromethyl propargyl alcohols through metal-free methodologies, including hydroboration and cyanosilylation of alkynyl trifluoromethyl ketones. These approaches demonstrate the growing interest in fluorinated propargyl alcohol derivatives for pharmaceutical applications, particularly in the synthesis of bioactive compounds such as enflicoxib analogs. The enhanced lipophilicity and metabolic stability conferred by trifluoromethyl substituents make these derivatives particularly valuable in medicinal chemistry applications.
| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Structural Features |
|---|---|---|---|---|
| Propargyl alcohol | C₃H₄O | 56.06 | -48°C | Simple terminal alkyne-alcohol |
| This compound | C₁₁H₆F₆O | 268.16 | 58-60°C | Meta-disubstituted aromatic ring |
| 3-[2,4-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | C₁₁H₆F₆O | 268.15 | Not specified | Ortho-para substitution pattern |
The comparative analysis reveals that fluorinated derivatives exhibit substantially elevated melting points and altered solubility characteristics compared to the parent propargyl alcohol. The introduction of trifluoromethyl groups transforms the highly water-miscible character of simple propargyl alcohol into compounds with enhanced organic solvent compatibility and reduced aqueous solubility. These property modifications significantly expand the synthetic utility of propargyl alcohol derivatives in specialized chemical transformations requiring precise control over reaction environments and product isolation procedures.
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h4-6,18H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJBHKXJMSHKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371184 | |
| Record name | 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81613-61-8 | |
| Record name | 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81613-61-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene
A key intermediate in the synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol is 3,5-bis(trifluoromethyl)bromobenzene . The preparation of this intermediate is well-documented and involves selective bromination of 1,3-bis(trifluoromethyl)benzene.
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- Brominating agent: 1,3-dibromo-5,5-dimethylhydantoin (preferred) or N-bromosuccinimide.
- Solvent system: Mixture of concentrated sulfuric acid and glacial acetic acid.
- Temperature: Controlled between 10–70 °C, optimally around 45 °C.
- Stirring: Rapid mechanical stirring to enhance solubilization and regioselectivity.
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- The bromination is carried out by adding the brominating agent portion-wise to a rapidly stirred mixture of 1,3-bis(trifluoromethyl)benzene in sulfuric and acetic acid.
- After reaction completion, the mixture is quenched with cold water, and the organic phase is separated and washed with aqueous sodium hydroxide (5 N NaOH).
- The product is obtained with high regioselectivity and yield (~93.7% assay yield), containing minimal isomeric impurities (~2.0 mol % total by GC analysis).
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- The use of acetic acid and rapid stirring improves yield and selectivity compared to previous methods.
- This process is scalable and cost-effective, suitable for large-scale manufacture of the intermediate.
| Parameter | Details |
|---|---|
| Starting material | 1,3-bis(trifluoromethyl)benzene |
| Brominating agent | 1,3-dibromo-5,5-dimethylhydantoin |
| Solvent | Sulfuric acid + glacial acetic acid |
| Temperature | 40–50 °C (optimal 45 °C) |
| Stirring | Rapid mechanical stirring |
| Yield | 93.7% (assay yield) |
| Isomeric impurities | ~2.0 mol % |
| Work-up | Dilution with cold water, NaOH wash |
Coupling to Form this compound
Sonogashira Coupling Protocol
The final step to obtain this compound typically involves a Sonogashira cross-coupling reaction between the aryl bromide intermediate and a propargyl alcohol derivative.
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- Palladium acetate (Pd(OAc)2) as the catalyst precursor.
- Triphenylphosphine as ligand.
- Base: Potassium phosphate (K3PO4) or triethylamine.
- Solvent: Anhydrous acetonitrile (CH3CN).
- Reactants: 3,5-bis(trifluoromethyl)bromobenzene and propargyl alcohol or its derivatives.
-
- Pd(OAc)2 and triphenylphosphine are dissolved in anhydrous acetonitrile under nitrogen atmosphere and sonicated until catalyst formation is complete (color change to dark red).
- Base, propargyl alcohol, and aryl bromide are added.
- The reaction is carried out at room temperature or reflux until complete consumption of the starting propargyl alcohol, monitored by TLC.
- After reaction completion, solvent is removed under reduced pressure.
- The crude product is purified by column chromatography.
-
- The reaction affords the desired propargyl alcohol derivative with high purity and quantitative or near-quantitative yield.
- The product is typically a colorless oil or solid, confirmed by NMR and other spectroscopic methods.
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)2 (0.2 mmol per 0.1 mmol scale) |
| Ligand | Triphenylphosphine (0.4 mmol) |
| Base | K3PO4 or triethylamine |
| Solvent | Anhydrous acetonitrile |
| Temperature | Room temperature or reflux |
| Reaction time | Until complete consumption (varies) |
| Purification | Column chromatography |
| Yield | Quantitative or near-quantitative |
Source: Royal Society of Chemistry Supplementary Information
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Yield/Outcome |
|---|---|---|---|
| 1 | Bromination of 1,3-bis(trifluoromethyl)benzene | 1,3-dibromo-5,5-dimethylhydantoin, H2SO4/AcOH, 45 °C, rapid stirring | 93.7% assay yield, high regioselectivity |
| 2 | Sonogashira coupling with propargyl alcohol | Pd(OAc)2, triphenylphosphine, K3PO4/Et3N, CH3CN, r.t. or reflux | Quantitative yield, pure product |
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-ynal or 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-ynoic acid.
Reduction: Formation of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol or 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol has been explored for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.
Case Study: Anticancer Research
Research indicates that compounds with similar structures exhibit anticancer activities by inhibiting specific cancer cell lines. Studies have shown that derivatives of this compound may disrupt cellular signaling pathways essential for cancer cell proliferation .
Materials Science
The compound's properties make it suitable for applications in materials science, particularly in the development of advanced polymers and coatings.
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Mechanical Strength | Moderate |
The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance, making it valuable for protective coatings and high-performance materials .
Cosmetic Formulations
In the cosmetics industry, this compound is being investigated for its potential as an active ingredient in skincare products. Its properties can enhance the efficacy and stability of formulations.
Case Study: Skin Care Products
Research on cosmetic formulations has highlighted the compound's ability to act as an effective stabilizer and enhancer for skin penetration. Its incorporation into creams and lotions can improve moisture retention and provide anti-aging benefits due to its antioxidant properties .
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
- Alcohol Type: The primary propargyl alcohol in the target compound contrasts with secondary (chiral) and tertiary alcohols in analogues. This affects reactivity; propargyl alcohols are more acidic (pKa ~12–14) compared to tertiary alcohols (pKa ~16–18) .
- Stereochemistry: The (R)- and (S)-ethanol derivatives highlight enantiomeric differences critical in pharmaceutical applications, such as in Aprepitant synthesis .
- Synthetic Utility: Propargyl alcohols like the target compound are used in click chemistry and Sonogashira couplings, whereas tertiary alcohols may serve as hindered intermediates .
Analogues with Varied Aromatic Substituents
Table 2: Substituent-Driven Property Differences
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl groups in the target compound reduce electron density on the aromatic ring, enhancing resistance to electrophilic attack compared to methoxy-substituted analogues .
- Biological Activity: Bis(trifluoromethyl)phenyl derivatives are prevalent in kinase inhibitors (e.g., Aprepitant), whereas methoxy-substituted analogues are less common in drug candidates .
Biological Activity
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol, also known by its CAS number 81613-61-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and other therapeutic potentials.
- Molecular Formula : C₁₁H₆F₆O
- Molecular Weight : 268.16 g/mol
- Boiling Point : 84 °C (1 mmHg)
- Melting Point : 58–60 °C
Biological Activity
The biological activity of this compound can be categorized into various areas:
1. Antimicrobial Activity
Recent studies indicate significant antimicrobial effects against various bacterial strains. The presence of trifluoromethyl groups enhances the lipophilicity of the compound, improving its interaction with microbial membranes.
| Compound Type | Minimum Inhibitory Concentration (MIC) | Activity Description |
|---|---|---|
| Trisubstituted Derivative | 2 µg/mL | Effective against MRSA |
| Disubstituted Derivative | 1-2 µg/mL | High potency against multiple bacteria |
The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 2 µg/mL, indicating potent antibacterial activity .
2. Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various human cell lines. The compound's ability to induce cell death in cancerous cells is notable.
Case Study Findings :
- In a study evaluating the cytotoxic effects on human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines, it was observed that the compound exhibited moderate to high cytotoxicity.
| Cell Line | IC₅₀ Value (µM) | Description |
|---|---|---|
| MDA-MB-231 | 25.4 | Significant cytotoxic effect |
| SK-Hep-1 | 30.7 | Moderate cytotoxic effect |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of this compound in cancer therapeutics .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its cytotoxic effects.
4. Structure-Activity Relationship (SAR)
The trifluoromethyl groups are known to enhance the pharmacological properties of organic molecules. Studies suggest that modifications to the aromatic rings can significantly impact biological activity.
Q & A
Basic Question
- Methodological Guidance :
- Use fume hoods and ensure proper ventilation to mitigate inhalation risks .
- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to avoid degradation or unintended reactions .
- Avoid contact with strong oxidizers, acids, or bases, as the trifluoromethyl groups may enhance reactivity .
How can researchers synthesize this compound, and what are common challenges?
Basic Question
- Methodological Guidance :
- Steric hindrance from bis(trifluoromethyl) groups may slow reaction kinetics. Use catalysts like Pd/Cu for cross-coupling efficiency .
- Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., alkynyl precursors) .
What analytical techniques are optimal for characterizing this compound and verifying purity?
Basic Question
- Methodological Guidance :
How do the electron-withdrawing trifluoromethyl groups influence reactivity in catalytic reactions?
Advanced Question
- Methodological Guidance :
- The bis(trifluoromethyl)phenyl moiety increases electrophilicity, enabling participation in Suzuki-Miyaura couplings or click chemistry .
- In nucleophilic additions (e.g., propargyl alcohol reactions), monitor regioselectivity via NMR to distinguish products .
- Computational modeling (DFT) can predict reaction pathways and transition states influenced by fluorine substituents .
How can contradictory stability data under varying pH conditions be resolved?
Advanced Question
- Methodological Guidance :
- Conduct controlled stability studies:
- Expose the compound to buffered solutions (pH 1–14) and analyze degradation via LC-MS at timed intervals .
- Identify degradation products (e.g., hydrolyzed alcohols or fluorinated byproducts) using GC-MS .
- Stabilize acidic/basic reactions by using aprotic solvents (e.g., THF) and low temperatures (0–5°C) .
What strategies minimize hazardous byproduct formation during its use in multi-step syntheses?
Advanced Question
- Methodological Guidance :
What are the ecological implications of accidental release, and how can risks be mitigated?
Advanced Question
- Methodological Guidance :
- Conduct ecotoxicity assays (e.g., Daphnia magna LC) to evaluate aquatic toxicity .
- Avoid environmental discharge by using closed-loop systems and adsorbents (activated carbon) for spill containment .
- Follow EPA guidelines for fluorinated compound disposal, including incineration with halogen scrubbers .
How does the propargyl alcohol moiety enable applications in bioorthogonal chemistry?
Advanced Question
- Methodological Guidance :
- The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
- Optimize reaction conditions (e.g., ligand choice, solvent) to enhance click reaction yields while preserving fluorinated aryl stability .
- Validate conjugation efficiency via fluorescence labeling or MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
